Delta Opioid Receptor (δOR) Affinity Profile: Selective Engagement Over Mu and Kappa Subtypes
4-Benzylpiperazine-2-carboxamide exhibits measurable affinity for the human δ opioid receptor (δOR) with a pKi of 5.94 ± 0.16 (Ki ≈ 1.15 µM) [1]. In contrast, its binding affinity for the µ opioid receptor (µOR) and κ opioid receptor (κOR) is below the detection limit of the assay (pKi < 5) [1]. This profile indicates a >10-fold selectivity window for δOR over µOR and κOR. The unsubstituted piperazine-2-carboxamide scaffold lacks this defined opioid receptor interaction profile, while 1-benzylpiperazine-2-carboxamide (the positional isomer) has been reported to exhibit no affinity for β-adrenergic receptors , underscoring the functional divergence imparted by the N4-benzyl-2-carboxamide architecture.
| Evidence Dimension | Opioid receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | δOR pKi = 5.94 ± 0.16; µOR pKi < 5; κOR pKi < 5 |
| Comparator Or Baseline | Piperazine-2-carboxamide (unsubstituted) and 1-Benzylpiperazine-2-carboxamide (positional isomer) |
| Quantified Difference | >10-fold selectivity for δOR over µOR and κOR |
| Conditions | Radioligand binding assay in HEK293 cells expressing human δOR, µOR, and κOR; performed in triplicate |
Why This Matters
This selectivity profile enables researchers to probe δOR-specific signaling pathways with reduced confounding effects from µOR or κOR activation, a critical advantage over non-selective piperazine derivatives.
- [1] Molecules. (2021). Table 1. Pharmacological characterization of compound 1. Molecules, 26(23), 7236. doi:10.3390/molecules26237236 View Source
